N-Docosyl-2,4,6-trihydroxybenzamide
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Overview
Description
N-Docosyl-2,4,6-trihydroxybenzamide is a chemical compound with the molecular formula C29H51NO4 It is characterized by the presence of a long docosyl chain (22 carbon atoms) attached to a benzamide core with three hydroxyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-2,4,6-trihydroxybenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with docosylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2,4,6-trihydroxybenzoic acid: This is achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The activated 2,4,6-trihydroxybenzoic acid is then reacted with docosylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-Docosyl-2,4,6-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-Docosyl-2,4,6-trihydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting photosynthetic electron transport in plants.
Medicine: Investigated for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of N-Docosyl-2,4,6-trihydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit photosynthetic electron transport by binding to the photosystem II complex in chloroplasts . This inhibition is thought to be due to the compound’s ability to interfere with electron flow, thereby disrupting the photosynthetic process.
Comparison with Similar Compounds
Similar Compounds
3-Acyl-2,4,6-trihydroxybenzamides: These compounds share a similar core structure but differ in the acyl chain length and substitution pattern.
3-Nitro-2,4,6-trihydroxybenzamide: This derivative has a nitro group at the 3-position, which alters its chemical reactivity and biological activity.
Uniqueness
N-Docosyl-2,4,6-trihydroxybenzamide is unique due to its long docosyl chain, which imparts distinct lipophilic properties. This makes it particularly effective in applications requiring high lipid solubility, such as in antiviral formulations and cosmetic products.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.
Properties
CAS No. |
93491-83-9 |
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Molecular Formula |
C29H51NO4 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N-docosyl-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30-29(34)28-26(32)23-25(31)24-27(28)33/h23-24,31-33H,2-22H2,1H3,(H,30,34) |
InChI Key |
FLZKBWJIGVCDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
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